Cas no 572-96-3 (dihydro-)

dihydro- structure
dihydro- structure
Product Name:dihydro-
CAS No:572-96-3
MF:C31H48O2
MW:452.711629867554
CID:374920
PubChem ID:5280585
Update Time:2025-04-19

dihydro- Chemical and Physical Properties

Names and Identifiers

    • dihydro-
    • Dihydro Vitamin K1 DISCONTINUED.
    • Dihydro Vitamin K1
    • 2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-diol
    • Dihydro Vitamin K1
    • EINECS 209-344-8
    • Phyllohydrochinon
    • Phytonadiol
    • Vitamin K hydroquinone
    • Vitamin K1 hydroquinone
    • [R-[R*,R*-(E)]]-2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol
    • Dihydroxyvitamin K
    • BUFJIHPUGZHTHL-NKFFZRIASA-N
    • REDUCED PHYLLOQUINONE
    • 1,4-NAPHTHALENEDIOL, 2-METHYL-3-((2E,7R,11R)-3,7,11,15-TETRAMETHYL-2-HEXADECEN-1-YL)-
    • DIHYDRO PHYLLOQUINONE
    • phyllohydroquinone
    • C03313
    • Dihydro phytonadiol
    • 2-methyl-3-phytyl-1,4-naphthoquinol
    • PHYLLOQUINONE DIHYDRO FORM [MI]
    • NS00120532
    • Phyllodihydroquinone, 2TMS
    • 2-methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl]naphthalene-1,4-diol
    • 2-Methyl-3-((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl)naphthalene-1,4-diol
    • vitamin K hydroquinone (phylloquinone)
    • O8GP21P496
    • Reduced vitamin K1
    • CHEBI:28433
    • 2-Methyl-3-((7R,11R,E)-3,7,11,15-tetramethylhexadec-2-en-1-yl)naphthalene-1,4-diol (Vitamin Impurity
    • UNII-O8GP21P496
    • PHYLLOQUINONE DIHYDRO FORM
    • Q27089149
    • PQN
    • SCHEMBL869358
    • .ALPHA.-PHYLLOHYDROQUINONE
    • LMPR02030030
    • DTXSID90409306
    • GTPL5286
    • CS-0166201
    • 572-96-3
    • (R-(R*,R*-(E)))-2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol
    • Phylloquinol
    • Reduced Vitamin K
    • Dihydrovitamin K1
    • Inchi: 1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1
    • InChI Key: BUFJIHPUGZHTHL-NKFFZRIASA-N
    • SMILES: OC1=C2C=CC=CC2=C(C(C)=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O

Computed Properties

  • Exact Mass: 452.36500
  • Monoisotopic Mass: 452.365430770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 14
  • Complexity: 553
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 11.9
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46000
  • LogP: 9.48730

dihydro- Pricemore >>

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